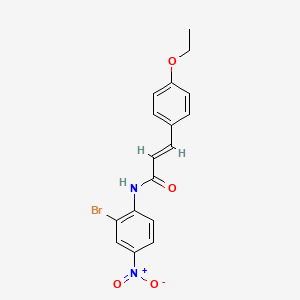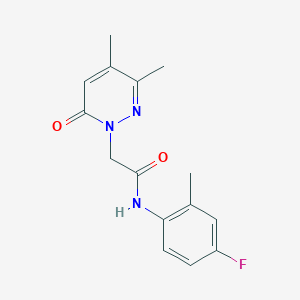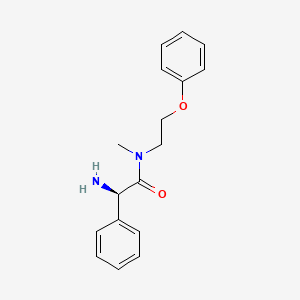![molecular formula C18H12N2O2 B5486387 2-[2-(1H-indol-3-yl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5486387.png)
2-[2-(1H-indol-3-yl)vinyl]-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(1H-indol-3-yl)vinyl]-4H-1,3-benzoxazin-4-one” is a complex organic molecule that contains an indole group. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings . The indole group is a common structure in many natural and synthetic compounds, including pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method involves the condensation of (indol-3-yl)carbaldehydes with 2-methylazoles and 2-methylazines under microwave irradiation . This method provides high yields of structural scaffolds of bishetarylethylene fluorescent sensors .Molecular Structure Analysis
The molecular structure of indole derivatives can be determined using various spectroscopic techniques. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, they can participate in addition-cyclization cascade reactions with vinyl sulfonium salts to afford oxazino [4,3-a]indole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For instance, the molecular weight, melting point, boiling point, solubility, and stability can be determined experimentally .Mécanisme D'action
The mechanism of action of indole derivatives can vary depending on their structure and the biological target. Some indole derivatives have been found to inhibit viral replication, while others have shown anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Safety and Hazards
Like all chemicals, indole derivatives should be handled with care. They can pose hazards such as skin and eye irritation, and respiratory system toxicity . Therefore, appropriate safety measures should be taken when handling these compounds, including wearing personal protective equipment and ensuring adequate ventilation .
Orientations Futures
The future research directions for indole derivatives are vast due to their diverse biological activities and potential therapeutic applications. Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities . Furthermore, the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds is an area of interest to achieve new heterocycles with chemical and biomedical relevance .
Propriétés
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18-14-6-2-4-8-16(14)22-17(20-18)10-9-12-11-19-15-7-3-1-5-13(12)15/h1-11,19H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQKOIATVZUIC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC3=NC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C3=NC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-acetyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5486315.png)
![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5486336.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)
![6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B5486345.png)
![3-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5486349.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5486359.png)


![5-methyl-4-(pyrrolidin-1-ylmethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5486371.png)


![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5486400.png)
